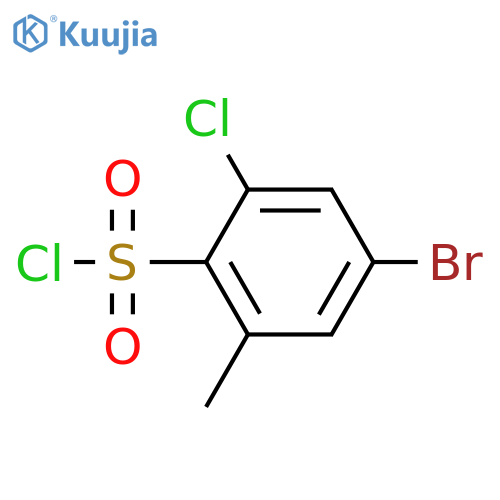

Cas no 1208076-76-9 (4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride)

1208076-76-9 structure

商品名:4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride

CAS番号:1208076-76-9

MF:C7H5BrCl2O2S

メガワット:303.988398313522

MDL:MFCD12026182

CID:4577545

4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride

-

- MDL: MFCD12026182

- インチ: 1S/C7H5BrCl2O2S/c1-4-2-5(8)3-6(9)7(4)13(10,11)12/h2-3H,1H3

- InChIKey: CQIZRHKFBDNPJP-UHFFFAOYSA-N

- ほほえんだ: C1(S(Cl)(=O)=O)=C(C)C=C(Br)C=C1Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 037968-5g |

4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride |

1208076-76-9 | 5g |

$1243.00 | 2023-09-16 |

4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

1208076-76-9 (4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride) 関連製品

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬